3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride
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Overview
Description
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that features an indole moiety, an acetamido group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the indole derivative, which is then reacted with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products
Substitution Products: Amino or alkoxy derivatives
Oxidation Products: Indole-2,3-dione derivatives
Hydrolysis Products: Amine and carboxylic acid derivatives
Scientific Research Applications
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-methyltryptamine: A compound with a similar indole and amine structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications requiring specific enzyme inhibition and protein interactions .
Biological Activity
3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that exhibits notable biological activity, particularly as an enzyme inhibitor. This compound is characterized by its unique structural features, including a sulfonyl fluoride group, an acetamido moiety, and an indole derivative. The combination of these functionalities positions it as a candidate for therapeutic applications, especially in the context of inflammatory diseases and enzyme dysregulation.
- Molecular Formula : C17H15FN2O3S
- Molecular Weight : 346.4 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, compounds with similar structures have been shown to inhibit human neutrophil elastase (hNE), which plays a critical role in various inflammatory processes. The sulfonyl fluoride group enhances the compound's reactivity, making it a valuable intermediate in medicinal chemistry.
Biological Activity Overview
The following table summarizes the key features and biological activities associated with this compound and related derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Sulfonyl fluoride + Indole | Potential enzyme inhibitor |
Benzenesulfonamide | Sulfonamide structure | General antibacterial activity |
N-(4-fluorobenzenesulfonyl)-N'-methylurea | Fluorobenzene + Urea | Selective enzyme inhibition |
Indole-based sulfonamides | Indole + Sulfonamide | Varies by substituent |
Case Studies and Research Findings
Research has demonstrated that derivatives of benzenesulfonic acid can act as competitive inhibitors in various biological systems. For example, studies indicate that certain indole derivatives exhibit significant anti-inflammatory properties through their action on specific pathways involving caspase-1 and phospholipase A1 inhibition .
Enzyme Inhibition Studies
In vitro studies have shown that this compound effectively inhibits hNE activity. This inhibition is crucial for developing treatments targeting diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma.
Synthesis and Derivatization
The synthesis of this compound can be achieved through several methods, typically involving the transformation of sulfonyl chlorides into sulfonyl fluorides using potassium fluoride under anhydrous conditions. This synthetic versatility allows for further derivatization, enhancing its therapeutic potential.
Properties
Molecular Formula |
C17H15FN2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[[2-(2-methylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H15FN2O3S/c1-12-9-13-5-2-3-8-16(13)20(12)11-17(21)19-14-6-4-7-15(10-14)24(18,22)23/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
IUIMWIKCZRNLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F |
Origin of Product |
United States |
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